molecular formula C21H31N3O2 B6919985 N-(1-cyclopropylpiperidin-4-yl)-4-(4-methylphenoxy)piperidine-1-carboxamide

N-(1-cyclopropylpiperidin-4-yl)-4-(4-methylphenoxy)piperidine-1-carboxamide

Cat. No.: B6919985
M. Wt: 357.5 g/mol
InChI Key: NRXAESIKGGCMNC-UHFFFAOYSA-N
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Description

N-(1-cyclopropylpiperidin-4-yl)-4-(4-methylphenoxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)-4-(4-methylphenoxy)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-16-2-6-19(7-3-16)26-20-10-14-24(15-11-20)21(25)22-17-8-12-23(13-9-17)18-4-5-18/h2-3,6-7,17-18,20H,4-5,8-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXAESIKGGCMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CCN(CC2)C(=O)NC3CCN(CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-(4-methylphenoxy)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.

    Attachment of the 4-methylphenoxy group: This can be done through nucleophilic substitution reactions using 4-methylphenol and suitable leaving groups.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylpiperidin-4-yl)-4-(4-methylphenoxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its effects on biological systems, including its potential as a drug candidate.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-4-(4-methylphenoxy)piperidine-1-carboxamide would depend on its specific molecular targets and pathways. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclopropylpiperidin-4-yl)-4-(4-methylphenoxy)piperidine-1-carboxamide: can be compared to other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

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